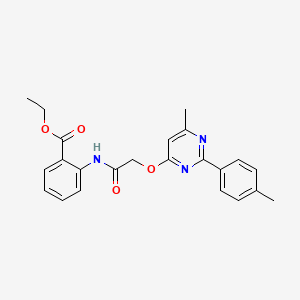

Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate

Description

Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate is a heterocyclic ester derivative featuring a pyrimidine core substituted with a methyl group and a p-tolyl moiety. The compound’s structure includes a benzoate ester backbone linked via an acetamido group to a pyrimidin-4-yloxy substituent.

Properties

IUPAC Name |

ethyl 2-[[2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-4-29-23(28)18-7-5-6-8-19(18)25-20(27)14-30-21-13-16(3)24-22(26-21)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVKLODEMODYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and p-tolyl aldehyde.

Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H23N3O4 and a molecular weight of 405.454 g/mol. Its structure features a pyrimidine ring substituted with a p-tolyl group and an ethyl ester group, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Chemistry

Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules, which can be used in further research or industrial applications.

Biology

The compound exhibits potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, modulating their activity and providing insights into cellular mechanisms.

Medicine

In the medical field, ongoing research aims to explore its therapeutic potential, particularly in oncology and infectious diseases. The structural characteristics suggest that it may have properties suitable for drug development, including anti-cancer activities or antimicrobial effects .

Industry

This compound finds applications in developing new materials such as polymers and coatings due to its unique chemical properties. This versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The oxy-acetamido linker contrasts with sulfur-containing linkers (e.g., thio-acetate in ), which may influence electronic properties and metabolic stability.

Physicochemical and ADMET Properties

Table 3: Physicochemical Data

Biological Activity

Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate, a pyrimidine derivative, has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- Pyrimidine ring : Provides a basis for various biological activities.

- p-Tolyl group : Enhances lipophilicity and may influence receptor interactions.

- Ethyl ester group : Contributes to solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 342.39 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting processes like cell proliferation and apoptosis.

- Receptor Modulation : Binding to specific receptors can alter signaling pathways, affecting cellular responses.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting the growth of various cancer cell lines. For example:

- In vitro studies demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM across different bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains like Candida albicans. MIC values for antifungal activity were noted between 16.69 µM to 78.23 µM .

Case Studies and Research Findings

- Study on Antitumor Effects :

- Antimicrobial Efficacy :

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Coupling of pyrimidine and benzoate derivatives : A pyrimidin-4-yloxy acetamido intermediate is formed by reacting 6-methyl-2-(p-tolyl)pyrimidin-4-ol with chloroacetyl chloride, followed by coupling with ethyl 2-aminobenzoate.

Validation of intermediates : Thin-layer chromatography (TLC) is used to monitor reaction progress. For structural confirmation, intermediates are characterized via:

- Melting point analysis (e.g., deviations >2°C indicate impurities).

- FT-IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹; pyrimidine ring vibrations ~1500–1600 cm⁻¹).

- 1H-NMR (e.g., aromatic protons at δ 6.8–8.2 ppm; methyl groups at δ 2.1–2.5 ppm) .

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- Elemental microanalysis : Acceptable tolerances for C, H, N content should be within ±0.4% of theoretical values (e.g., C: 61.28%, H: 4.86%, N: 7.94% as per analogous pyrimidine derivatives) .

- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve >95% purity. Retention time and peak symmetry are key indicators .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.5 for C₂₃H₂₃N₃O₅) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and acetamido groups.

- Stability testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via TLC or HPLC for decomposition products (e.g., free benzoic acid or pyrimidin-4-ol) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyrimidine-oxy acetamido coupling reaction?

Methodological Answer: The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring due to:

Electron-withdrawing effects : The p-tolyl group activates the pyrimidine ring for substitution.

Steric factors : The 6-methyl group directs the nucleophile (acetamido benzoate) to the less hindered 4-position.

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for substitution at positions 2, 4, and 6 .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions often arise from:

- Rotameric equilibria : For example, restricted rotation of the acetamido group causes splitting of NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks (e.g., at 80°C in DMSO-d₆) .

- Residual solvents : Ensure complete removal via lyophilization or vacuum drying. Cross-check with FT-IR to eliminate solvent peaks (e.g., DMSO at ~1640 cm⁻¹) .

Q. What bioactivity hypotheses can be proposed based on structural analogs of this compound?

Methodological Answer:

- Enzyme inhibition : The pyrimidine core and acetamido linker resemble known kinase inhibitors (e.g., EGFR inhibitors). Test in vitro kinase assays using recombinant enzymes .

- Antimicrobial activity : Analogous pyrimidine derivatives (e.g., pyrazophos) show pesticidal activity. Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.